Cyclohexyl 4-(1,3-dioxolan-2-YL)phenyl ketone
Description
Cyclohexyl 4-(1,3-dioxolan-2-yl)phenyl ketone is a substituted aromatic ketone featuring a cyclohexyl group attached to a phenyl ring modified with a 1,3-dioxolane moiety at the para position. This compound is structurally distinct due to the electron-rich dioxolane ring, which may influence its reactivity, solubility, and applications in organic synthesis or materials science .
Properties
IUPAC Name |
cyclohexyl-[4-(1,3-dioxolan-2-yl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O3/c17-15(12-4-2-1-3-5-12)13-6-8-14(9-7-13)16-18-10-11-19-16/h6-9,12,16H,1-5,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYQDNHLDDMGTIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)C2=CC=C(C=C2)C3OCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70645144 | |
| Record name | Cyclohexyl[4-(1,3-dioxolan-2-yl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70645144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898760-90-2 | |
| Record name | Cyclohexyl[4-(1,3-dioxolan-2-yl)phenyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898760-90-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexyl[4-(1,3-dioxolan-2-yl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70645144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cyclohexyl 4-(1,3-dioxolan-2-YL)phenyl ketone typically involves the reaction of cyclohexanone with 4-(1,3-dioxolan-2-YL)benzaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then subjected to further reaction steps to yield the final product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of specific catalysts and controlled temperatures, to ensure high yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: Cyclohexyl 4-(1,3-dioxolan-2-YL)phenyl ketone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as nitric acid for nitration or halogens for halogenation are employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Cyclohexyl 4-(1,3-dioxolan-2-YL)phenyl ketone has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activities and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications or as a precursor for drug development.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclohexyl 4-(1,3-dioxolan-2-YL)phenyl ketone involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes or receptors, leading to changes in biochemical processes.
Comparison with Similar Compounds
a. Cyclohexyl Phenyl Ketone (Parent Compound)
b. Cyclohexyl 4-(2-Methyl-1,3-dioxolan-2-yl)phenyl Ketone
- Molecular Formula : C₁₇H₂₂O₃
- Molecular Weight : 274.36 g/mol
- CAS No.: 1346523-52-1
- Key Differences : The addition of a methyl group to the dioxolane ring increases steric bulk and slightly alters electronic properties compared to the unsubstituted dioxolane variant. This modification may affect catalytic interactions or solubility .
c. 2-Fluorophenyl Cyclohexyl Ketone
- Molecular Formula : C₁₃H₁₅FO
- Molecular Weight : 206.26 g/mol
- CAS No.: 106795-65-7
d. 4-[(3,4-Dimethylhexyl)oxy]-2-hydroxyphenyl Phenyl Ketone
- Molecular Formula : C₂₁H₂₆O₃
- Molecular Weight : 326.43 g/mol
- CAS No.: 67845-98-1
- Key Differences : The bulky alkyloxy and hydroxyl substituents introduce significant steric hindrance and hydrogen-bonding capacity, which could influence aggregation behavior or catalytic activity .
2.2. Reactivity and Kinetic Behavior
- Reduction with Sodium Borohydride: Cyclohexyl phenyl ketone exhibits a relative reaction rate of 0.25 (vs. acetophenone = 1.0) at 0°C, influenced by the cyclohexyl group's moderate angular strain. Substituted analogs like the dioxolane variant may exhibit altered rates due to electronic effects (e.g., dioxolane's electron-donating nature) or steric factors .
Baeyer-Villiger Oxidation :
The parent cyclohexyl phenyl ketone undergoes Baeyer-Villiger reactions with peroxyacetic acid, where the rate-limiting step (Criegee intermediate formation) has an activation barrier of ~38–41 kcal/mol. Substituents like dioxolane could lower this barrier by stabilizing transition states through electron donation .
2.3. Physical and Commercial Properties
Biological Activity
Cyclohexyl 4-(1,3-dioxolan-2-YL)phenyl ketone is an organic compound characterized by a cyclohexyl group, a phenyl ring, and a 1,3-dioxolane moiety. With the molecular formula C16H20O3 and a molecular weight of approximately 260.33 g/mol, this compound has garnered interest for its potential biological activities and applications in medicinal chemistry.
Chemical Structure and Properties
The structural features of this compound contribute to its reactivity and biological interactions. The presence of the ketone functional group allows for nucleophilic addition reactions, while the dioxolane ring can engage in various binding interactions with biomolecules.
| Property | Value |
|---|---|
| Molecular Formula | C16H20O3 |
| Molecular Weight | 260.33 g/mol |
| Density | 1.136 g/cm³ |
| Boiling Point | 409.5 °C at 760 mmHg |
| Flash Point | 193.1 °C |
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : The compound has been investigated for its potential antibacterial and antifungal properties. In studies involving various bacterial strains, it demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .
- Anti-inflammatory Properties : Preliminary studies suggest that this compound may also possess anti-inflammatory effects, making it a candidate for further exploration in treating inflammatory conditions .
- Mechanism of Action : The biological effects are thought to arise from the compound's interaction with specific molecular targets. The ketone group can participate in various biochemical pathways, influencing enzyme activity and receptor interactions .
Case Studies
Several studies have highlighted the biological potential of compounds related to this compound:
- Study on Antifungal Activity : A series of dioxolane derivatives were synthesized and tested for antifungal activity against Candida albicans. Results indicated that most compounds exhibited significant antifungal properties, with minimum inhibitory concentration (MIC) values ranging from 625 to 1250 µg/mL .
- Antibacterial Screening : In another study focusing on antibacterial efficacy, derivatives similar to this compound were tested against multiple bacterial strains. The findings showed excellent activity against S. epidermidis and moderate activity against P. aeruginosa .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
